N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWCXPHTAIANIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The retrosynthetic approach to N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves disconnecting the molecule into two primary fragments:
- Cyclohexanecarboxamide moiety : Derived from cyclohexanecarbonyl chloride or cyclohexanecarboxylic acid.
- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine : Synthesized via cyclization of 4-chlorobenzohydrazide with a carbon donor.
This disconnection aligns with established protocols for 1,3,4-oxadiazole synthesis, where hydrazide intermediates undergo cyclodehydration to form the heterocyclic core.
Synthetic Pathways and Methodological Variations
Hydrazide Intermediate Preparation
The synthesis begins with the preparation of 4-chlorobenzohydrazide , a critical precursor.
Procedure :
- Step 1 : 4-Chlorobenzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.5 equiv) under reflux for 3–4 hours to yield 4-chlorobenzoyl chloride.
- Step 2 : The acyl chloride is reacted with hydrazine hydrate (NH₂NH₂·H₂O, 1.2 equiv) in anhydrous ethanol at 0–5°C for 2 hours, producing 4-chlorobenzohydrazide as a white precipitate.
Yield : 85–92% (after recrystallization from ethanol).
Cyclization to 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine
The hydrazide undergoes cyclocondensation with a carbon donor to form the oxadiazole ring. Two predominant methods are employed:
Method A: Carbon Disulfide (CS₂)-Mediated Cyclization
- Conditions : 4-Chlorobenzohydrazide (1.0 equiv) is refluxed with CS₂ (3.0 equiv) in pyridine for 6–8 hours.
- Mechanism : The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by cyclization and elimination of H₂S.
- Product : 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, which is subsequently aminated via treatment with ammonia (NH₃) in ethanol under pressure.
Method B: Trichloromethyl Chloroformate (TCF)-Assisted Cyclization
- Conditions : Hydrazide (1.0 equiv) is stirred with TCF (1.2 equiv) in dichloromethane (DCM) at 25°C for 2 hours.
- Advantage : Higher atom economy and reduced reaction time compared to CS₂.
- Product : Direct formation of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine without thiol intermediate.
Comparative Yields :
| Method | Reaction Time (h) | Yield (%) |
|---|---|---|
| A | 8 | 72 |
| B | 2 | 88 |
Amide Coupling with Cyclohexanecarboxylic Acid
The final step involves coupling the oxadiazole-2-amine with cyclohexanecarboxylic acid. Two coupling strategies are prevalent:
Acyl Chloride Route
- Step 1 : Cyclohexanecarboxylic acid (1.0 equiv) is converted to its acyl chloride using SOCl₂ (2.0 equiv) under reflux.
- Step 2 : The acyl chloride is reacted with 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) in dry tetrahydrofuran (THF) with triethylamine (TEA, 2.0 equiv) as a base.
- Conditions : Stirring at 25°C for 12 hours.
- Yield : 78–82%.
Carbodiimide-Mediated Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM.
- Procedure : Cyclohexanecarboxylic acid (1.0 equiv) is activated with EDC/HOBt for 30 minutes, followed by addition of the oxadiazole-2-amine.
- Conditions : Stirring at 25°C for 6 hours.
- Yield : 85–90%.
Advantage : Avoids handling corrosive SOCl₂ and improves functional group tolerance.
Optimization and Process Scalability
Solvent Screening
Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Non-polar solvents (THF, DCM) offer better control, with DCM providing optimal balance for the carbodiimide route.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.20–1.45 (m, 10H, cyclohexane), 2.30 (t, 1H, CHCO), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 7.90 (d, J = 8.4 Hz, 2H, Ar-H), 10.20 (s, 1H, NH).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 25.6, 26.2, 29.8 (cyclohexane), 118.5, 127.3, 129.8 (oxadiazole C), 165.2 (CONH), 172.4 (C=O).
- HRMS : [M+H]⁺ calc. for C₁₅H₁₆ClN₃O₂: 330.1004; found: 330.1001.
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) shows ≥98% purity at 254 nm.
Challenges and Alternative Approaches
Byproduct Formation
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its anticancer properties, particularly against various cancer cell lines. Research indicates that derivatives of oxadiazole compounds exhibit significant antiproliferative effects. For instance:
- In a study involving several 1,3,4-oxadiazole derivatives, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide was tested against multiple human cancer cell lines. The results showed promising activity with notable percent growth inhibition (PGI) values against leukemia and breast cancer cell lines .
- Another study highlighted that compounds with similar structures demonstrated high potency against various cancer types. For example, one derivative showed a PGI of 90.47% against T-47 D breast cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| This compound | K-562 (leukemia) | 81.58 |
| N-(4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl)-4-methoxybenzenesulfonamide | T-47 D (breast) | 90.47 |
| 2-(1,3,4-triphenylpyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole | Various leukemia lines | 86.61 |
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. Preliminary studies suggest that it exhibits activity against Mycobacterium tuberculosis strains:
- In vitro testing revealed that this compound effectively inhibited the growth of several Mycobacterium tuberculosis cell lines .
Table 2: Antitubercular Activity Results
| Compound Name | Mycobacterium Strain Tested | Result |
|---|---|---|
| This compound | H37Rv strain | Effective growth inhibition |
| Similar oxadiazole derivatives | Various strains | Varied effectiveness |
Synthesis and Structural Properties
Understanding the synthesis of this compound is essential for its application in research:
Synthesis Pathway
The synthesis typically involves:
- Reaction of 5-(4-chlorophenyl)-hydrazine with chloroacetyl chloride.
- Formation of the oxadiazole ring through cyclization reactions.
- Final modification to yield the cyclohexanecarboxamide structure.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes. Similarly, its anticancer activity may involve the inhibition of specific signaling pathways that are essential for cancer cell proliferation and survival.
Comparison with Similar Compounds
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C16H18ClN3O2
- Molecular Weight : 319.79 g/mol
- IUPAC Name : this compound
The compound features a cyclohexanecarboxamide moiety linked to a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group. This unique structure is responsible for its varied biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The oxadiazole ring can inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction.
- Antimicrobial Activity : It has shown potential in inhibiting the growth of various microorganisms by disrupting their metabolic processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of oxadiazoles could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties:
- A case study on related oxadiazole compounds revealed effective inhibition against resistant strains of bacteria and fungi. The mechanism was linked to interference with bacterial cell wall synthesis and disruption of membrane integrity .
Comparative Data Table
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- In vitro Studies : In vitro assays showed that the compound effectively inhibited the proliferation of cancer cell lines such as MCF-7 and HeLa with IC50 values in the low micromolar range.
- In vivo Efficacy : Animal models treated with this compound exhibited significant tumor reduction compared to control groups, suggesting promising anticancer efficacy.
- Toxicity Profiles : Preliminary toxicity assessments indicated low cytotoxicity towards normal human cells, highlighting its potential as a therapeutic agent with minimal side effects.
Q & A
Q. Critical optimizations :
- Cyanogen bromide stoichiometry and reaction time to minimize side products .
- Solvent choice (e.g., THF vs. DMF) and temperature control during coupling to enhance yield (70–85%) .
Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- 1H/13C NMR : Confirms aromatic protons (δ 7.2–8.1 ppm for 4-chlorophenyl), cyclohexane carboxamide protons (δ 1.2–2.5 ppm), and oxadiazole ring integrity .
- IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 334.08 for C₁₅H₁₅ClN₃O₂) .
Basic: What biological activities are reported for oxadiazole derivatives structurally similar to this compound?
- Antimicrobial : Broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains due to membrane disruption .
- Antitumor : IC₅₀ values of 10–50 µM against NCI-60 cancer cell lines (e.g., MCF-7 breast cancer) via tubulin inhibition .
- Anti-inflammatory : COX-2 inhibition (60–75% at 100 µM) in RAW 264.7 macrophage models .
Advanced: How can reaction conditions be optimized to resolve low yields in the coupling step?
- Solvent polarity : Use anhydrous THF (polar aprotic) to stabilize intermediates.
- Catalyst : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .
- Temperature : Maintain 0–5°C during amine activation to prevent decomposition .
- Workup : Purify via column chromatography (hexane/EtOAc gradient) to isolate >95% pure product .
Advanced: How do structural modifications (e.g., substituents on the oxadiazole ring) influence bioactivity?
- Electron-withdrawing groups (e.g., 4-Cl on phenyl): Enhance antimicrobial potency by increasing electrophilicity and membrane penetration .
- Cyclohexane carboxamide : Improves lipophilicity (logP ~2.8), favoring blood-brain barrier permeability for CNS targets .
- Meta-substitutions : Nitro groups at the benzamide position increase antitumor activity (e.g., 45.20% mean growth inhibition in NCI panels) .
Advanced: How can contradictory data on biological efficacy across studies be resolved?
- Standardized assays : Compare MIC (microbroth dilution) and IC₅₀ (MTT assay) under identical conditions (pH 7.4, 37°C) .
- Structural validation : Confirm purity (>98% via HPLC) and tautomeric forms (e.g., oxadiazole vs. thiadiazole) using X-ray crystallography .
- Cross-study analysis : Reference PubChem data (CID 1172418) to align activity trends with structural analogs .
Advanced: What molecular targets are hypothesized for its antitumor mechanism?
- Tubulin binding : Docking studies suggest interaction with β-tubulin’s colchicine site (ΔG = -9.2 kcal/mol) .
- Topoisomerase II inhibition : Reduces DNA relaxation by 70% at 20 µM in gel electrophoresis assays .
- Apoptosis induction : Caspase-3 activation (2.5-fold increase) observed in HeLa cells via flow cytometry .
Advanced: Which advanced analytical methods assess stability under physiological conditions?
- HPLC-UV/PDA : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (t₁/₂ = 4.2 hours) .
- LC-MS/MS : Quantify metabolites (e.g., hydrolyzed cyclohexanecarboxylic acid) in rat liver microsomes .
- DSC/TGA : Evaluate thermal stability (decomposition onset >200°C) for formulation studies .
Advanced: How does substitution on the oxadiazole ring alter antimicrobial specificity compared to thiadiazole analogs?
- Oxadiazoles : Higher Gram-negative activity (e.g., P. aeruginosa MIC = 8 µg/mL) due to enhanced outer membrane permeability .
- Thiadiazoles : Preferentially inhibit Gram-positive strains (e.g., B. subtilis MIC = 4 µg/mL) via thicker peptidoglycan interaction .
- Hybrid derivatives : Sulfonyl bridges (e.g., -SO₂-) improve bioavailability but reduce CNS penetration .
Advanced: What experimental approaches elucidate the mechanism of oxadiazole ring formation?
- Isotopic labeling : Track 15N incorporation from hydrazide precursors using 2D NMR (HSQC) .
- Intermediate trapping : Quench reactions with acetic anhydride to isolate hydrazide intermediates for FTIR analysis .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition state energies (ΔE‡ = 85 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
